N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine
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Overview
Description
N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group and two amine groups. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of reagents and catalysts is optimized to reduce costs and improve yield. Additionally, the process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N4-(3-Fluorophenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
Uniqueness
N4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11FN4 |
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Molecular Weight |
206.22 g/mol |
IUPAC Name |
4-N-(3-fluorophenyl)-1-methylpyrazole-3,4-diamine |
InChI |
InChI=1S/C10H11FN4/c1-15-6-9(10(12)14-15)13-8-4-2-3-7(11)5-8/h2-6,13H,1H3,(H2,12,14) |
InChI Key |
WNXFYXGKMOLNJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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